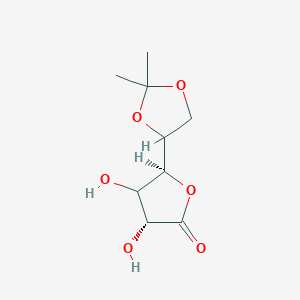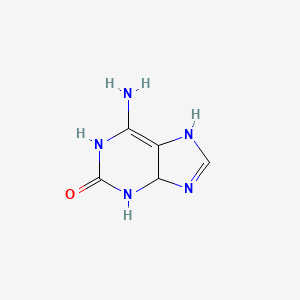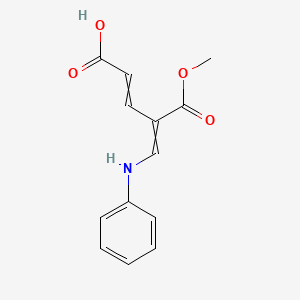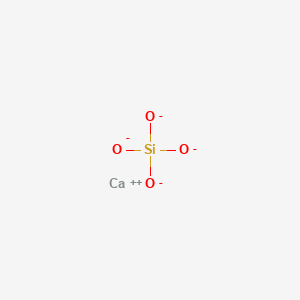
L-Gulonic acid, 5,6-O-(1-methylethylidene)-, g-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-O-Isopropylidene-L-gulono-1,4-lactone: is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.20 g/mol . It is a derivative of L-gulonic acid and is often used as a starting material for the synthesis of various compounds . The compound is characterized by its white to off-white solid appearance and is slightly soluble in methanol and water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5,6-O-Isopropylidene-L-gulono-1,4-lactone typically involves the protection of the hydroxyl groups of L-gulonic acid with isopropylidene groups. One common method involves the reaction of L-gulonic acid with acetone in the presence of an acid catalyst to form the isopropylidene derivative .
Industrial Production Methods: Industrial production methods for 5,6-O-Isopropylidene-L-gulono-1,4-lactone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-O-Isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium periodate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of L-gulonic acid derivatives.
Reduction: Formation of L-gulonolactone alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
5,6-O-Isopropylidene-L-gulono-1,4-lactone is widely used in scientific research due to its versatility:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways involving L-gulonic acid.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 5,6-O-Isopropylidene-L-gulono-1,4-lactone involves its conversion to active metabolites in biological systems. The compound interacts with specific enzymes and metabolic pathways, leading to the formation of biologically active molecules. These interactions can influence various physiological processes, including antioxidant activity and cellular metabolism .
Comparación Con Compuestos Similares
- L-gulonic acid gamma-lactone
- 5,6-O-Isopropylidene-D-gulonic acid gamma-lactone
- 2,3:5,6-Di-O-isopropylidene-L-gulonolactone
- 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone
Uniqueness: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is unique due to its specific isopropylidene protection, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C9H14O6 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(3R,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4?,5?,6-,7-/m1/s1 |
Clave InChI |
JNTPPVKRHGNFKM-TVVDDFTJSA-N |
SMILES isomérico |
CC1(OCC(O1)[C@@H]2C([C@H](C(=O)O2)O)O)C |
SMILES canónico |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)
![N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B14112970.png)
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)

![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)



![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
